Selenophene-2-carboxamide
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Overview
Description
Selenophene-2-carboxamide is a selenium-containing heterocyclic compound. Selenophenes are a class of compounds where selenium replaces one of the carbon atoms in the five-membered aromatic ring, similar to thiophenes where sulfur is the heteroatom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-2-carboxamide typically involves the palladium-catalyzed carbonylation of 2-haloselenophenes with amines under a carbon monoxide atmosphere . This method allows for the formation of selenophene-2-carboxamides, selenophene-2,5-dicarboxamides, and N,N’-bridged selenophene-2-carboxamides. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like Cs2CO3 in solvents such as DMF or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Selenophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Selenophenes can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert selenophenes to selenolates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Selenophene oxides.
Reduction: Selenolates.
Substitution: Various substituted selenophenes depending on the reagents used.
Scientific Research Applications
Selenophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Medicine: Explored for its potential therapeutic effects, such as antitumor and anti-inflammatory activities.
Industry: Utilized in the development of materials for organic electronics, such as organic solar cells.
Mechanism of Action
The mechanism of action of selenophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, selenophene derivatives have been shown to exert their effects through the generation of reactive oxygen species (ROS), modulation of enzyme activities, and interaction with cellular signaling pathways . The precise molecular targets and pathways can vary depending on the specific biological context and the structure of the selenophene derivative.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring with a thiophene ring.
Benzo[b]selenophene-2-carboxamide: Contains a fused benzene ring with a selenophene ring.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to sulfur-containing analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C5H5NOSe |
---|---|
Molecular Weight |
174.07 g/mol |
IUPAC Name |
selenophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOSe/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) |
InChI Key |
GEBCOHBJOXXZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)N |
Origin of Product |
United States |
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